1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone
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Overview
Description
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, NH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with molecular targets and pathways. The compound’s dioxolane ring and biphenyl structure allow it to act as a ligand, forming coordination complexes with metal ions . These complexes can then participate in various catalytic and biochemical processes.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring, used in similar applications.
Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[2-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-4-2-3-5-16(15)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
CCRRMBKPMNFDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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